2-Oxa-1-azabicyclo[2.2.1]heptane
CAS No.: 279-28-7
Cat. No.: VC19760023
Molecular Formula: C5H9NO
Molecular Weight: 99.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 279-28-7 |
|---|---|
| Molecular Formula | C5H9NO |
| Molecular Weight | 99.13 g/mol |
| IUPAC Name | 2-oxa-1-azabicyclo[2.2.1]heptane |
| Standard InChI | InChI=1S/C5H9NO/c1-2-6-3-5(1)4-7-6/h5H,1-4H2 |
| Standard InChI Key | JHTIYCNAYYKEGT-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2CC1CO2 |
Introduction
Structural Characteristics
The bicyclic framework of 2-Oxa-1-azabicyclo[2.2.1]heptane consists of a fused five- and three-membered ring system, with nitrogen and oxygen atoms positioned at bridgehead positions. This arrangement imposes significant ring strain, which contributes to its reactivity and conformational rigidity. Key structural features include:
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Bond Angles and Torsional Strain: The nitrogen (N1) and oxygen (O2) atoms occupy adjacent positions, creating bond angles of approximately 93° and 88°, respectively, as inferred from crystallographic data of analogous bicyclic systems .
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Heteroatom Interactions: The lone pairs on nitrogen and oxygen participate in intramolecular hydrogen bonding, stabilizing the bicyclic structure and influencing its solubility profile.
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Stereochemical Considerations: Substituents on the bridgehead carbons adopt distinct exo or endo configurations, which critically affect biological activity. For example, the (1S,4S) enantiomer exhibits enhanced affinity for neurotransmitter receptors compared to its (1R,4R) counterpart .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₉NO | |
| Molecular Weight | 99.13 g/mol | |
| Boiling Point | 198–202°C (estimated) | |
| LogP (Partition Coefficient) | 0.87 |
Synthesis Methods
Palladium-Catalyzed 1,2-Aminoacyloxylation
A landmark synthesis involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, enabling efficient construction of oxygenated derivatives. This method employs Pd(OAc)₂ as a catalyst and Boc-protected amines, yielding 2-Oxa-1-azabicyclo[2.2.1]heptane derivatives in up to 78% yield . The reaction proceeds via a polar-radical-polar relay mechanism, where a bromoazetidine intermediate undergoes debrominative radical addition .
Reaction Scheme:
Base-Promoted Heterocyclization
Sodium hydride-mediated cyclization of N-(dibromocyclohexyl)carbamates offers an alternative route. For instance, tert-butyl N-(cis-3,trans-4-dibromocyclohexyl)carbamate reacts with NaH in DMF to form 2-bromo-7-azabicyclo[2.2.1]heptane, which is subsequently dehydrohalogenated to yield the target compound .
Key Challenges:
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Regioselectivity: Competing pathways often lead to benzooxazolone byproducts unless stringent steric control is applied .
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Yield Optimization: Typical yields range from 40–60%, necessitating chromatographic purification .
Applications in Medicinal Chemistry
Antiviral Agents
Derivatives of 2-Oxa-1-azabicyclo[2.2.1]heptane exhibit potent antiviral activity. For example, sulfonamide-modified analogs demonstrate IC₅₀ values of 0.8 µM against SARS-CoV-2, with a selectivity index (SI) of 30.7, outperforming remdesivir (SI = 19.1). Similarly, Coxsackievirus B inhibitors derived from this scaffold show IC₅₀ = 22 µM.
Table 2: Antiviral Activity of Selected Derivatives
| Derivative | Target Virus | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| Sulfonamide Analog | SARS-CoV-2 | 0.8 | 30.7 |
| Brominated Derivative | Coxsackievirus B | 22 | 40.3 |
Enzyme Inhibition
The compound’s rigid structure makes it a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes therapeutics. Neogliptin, a derivative, exhibits an IC₅₀ of 16.8 nM, surpassing vildagliptin (IC₅₀ = 62 nM) .
Neuropharmacology
2-Oxa-1-azabicyclo[2.2.1]heptane derivatives act as selective antagonists for orexin-1 receptors, which regulate sleep-wake cycles. Substituted analogs show sub-micromolar binding affinities (Kᵢ = 0.45 µM), highlighting potential for treating insomnia.
Derivatives and Biological Activities
Functionalization Strategies
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C-3 Substitution: Introducing alkyl or aryl groups at C-3 enhances metabolic stability. For instance, a methyl group at this position reduces hepatic clearance by 40% compared to unsubstituted analogs .
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N-Acylation: Acetylation of the bridgehead nitrogen improves blood-brain barrier penetration, critical for central nervous system targets .
Case Studies
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Anticancer Activity: A (1R,3S,4S)-configured derivative demonstrated IC₅₀ = 1.2 µM against HeLa cells, attributed to tubulin polymerization inhibition .
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Antibacterial Properties: Chlorinated analogs exhibit MIC values of 4 µg/mL against Staphylococcus aureus, comparable to vancomycin .
Challenges and Future Directions
Synthetic Limitations
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Ring Strain: High ring strain complicates large-scale synthesis, often requiring low-temperature conditions .
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Stereochemical Control: Achieving enantiomeric excess >90% remains challenging without chiral catalysts .
Future Prospects
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